molecular formula C21H33N3O3 B7172244 N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7172244
M. Wt: 375.5 g/mol
InChI Key: WPTAEAMLYKJZKQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide: is a complex organic compound with a unique structure that includes a diazepane ring, a benzoyl group, and an acetamide moiety

Properties

IUPAC Name

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-5-23(6-2)20(25)16-22-12-9-13-24(15-14-22)21(26)18-10-7-8-11-19(18)27-17(3)4/h7-8,10-11,17H,5-6,9,12-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAEAMLYKJZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazepane Ring: This step involves the cyclization of appropriate diamines with diethyl malonate under basic conditions to form the diazepane ring.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Alkylated acetamide derivatives.

Scientific Research Applications

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[4-(2-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide
  • N,N-diethyl-2-[4-(2-ethoxybenzoyl)-1,4-diazepan-1-yl]acetamide
  • N,N-diethyl-2-[4-(2-butoxybenzoyl)-1,4-diazepan-1-yl]acetamide

Uniqueness

N,N-diethyl-2-[4-(2-propan-2-yloxybenzoyl)-1,4-diazepan-1-yl]acetamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to biological targets or different physicochemical properties.

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